molecular formula C24H27NO2 B590403 (2S)-N,N,O-Tribenzylserinol CAS No. 1798903-09-9

(2S)-N,N,O-Tribenzylserinol

Cat. No.: B590403
CAS No.: 1798903-09-9
M. Wt: 361.485
InChI Key: WYPDMSNXHUNHOE-DEOSSOPVSA-N
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Description

(2S)-N,N,O-Tribenzylserinol, also known as this compound, is a useful research compound. Its molecular formula is C24H27NO2 and its molecular weight is 361.485. The purity is usually 95%.
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Properties

{ "Design of the Synthesis Pathway": "The synthesis of (2S)-N,N,O-Tribenzylserinol can be achieved through a multi-step reaction pathway starting from commercially available starting materials. The key steps involve the protection of the amine and hydroxyl groups, followed by the reduction of the ketone group and the debenzylation of the protected intermediate. The final product can be obtained through purification and isolation steps.", "Starting Materials": [ "Benzylamine", "Benzyl alcohol", "2-Acetamidoacetaldehyde diethyl acetal", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Ethyl acetate", "Methanol", "Water" ], "Reaction": [ "Step 1: Protection of the amine group by reacting benzylamine with 2-acetamidoacetaldehyde diethyl acetal in the presence of hydrochloric acid to form N-benzyl-N-(2-diethoxyacetyl)acetamide.", "Step 2: Protection of the hydroxyl group by reacting N-benzyl-N-(2-diethoxyacetyl)acetamide with benzyl alcohol in the presence of sodium hydroxide to form (2S)-N,N,O-tribenzylserinol diethyl acetal.", "Step 3: Reduction of the ketone group by reacting (2S)-N,N,O-tribenzylserinol diethyl acetal with sodium borohydride in methanol to form (2S)-N,N,O-tribenzylserinol diethyl acetal hydride.", "Step 4: Debenzylation of the protected intermediate by reacting (2S)-N,N,O-tribenzylserinol diethyl acetal hydride with hydrochloric acid to form (2S)-N,N,O-tribenzylserinol.", "Step 5: Purification and isolation of (2S)-N,N,O-tribenzylserinol by extraction with ethyl acetate and subsequent evaporation of the solvent." ] }

CAS No.

1798903-09-9

Molecular Formula

C24H27NO2

Molecular Weight

361.485

IUPAC Name

(2S)-2-(dibenzylamino)-3-phenylmethoxypropan-1-ol

InChI

InChI=1S/C24H27NO2/c26-18-24(20-27-19-23-14-8-3-9-15-23)25(16-21-10-4-1-5-11-21)17-22-12-6-2-7-13-22/h1-15,24,26H,16-20H2/t24-/m0/s1

InChI Key

WYPDMSNXHUNHOE-DEOSSOPVSA-N

SMILES

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(CO)COCC3=CC=CC=C3

Synonyms

(2S)-2-[Bis(phenylmethyl)amino]-3-(phenylmethoxy)-1-propanol;  (2S)-(N,N,-Dibenzyl-O-benzyl)serinol

Origin of Product

United States

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